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In-Depth Technical Guide: Synthesis and Chemical Characterization of Ispinesib-d5

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Compound of Interest		
Compound Name:	Ispinesib-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and chemical characterization of **Ispinesib-d5**, a deuterated analog of the potent kinesin spindle protein (KSP) inhibitor, Ispinesib. The incorporation of deuterium can offer advantages in drug development, particularly in modifying metabolic profiles. This document outlines the synthetic pathways, experimental protocols, and comprehensive characterization data for **Ispinesib-d5**.

Chemical Properties and Structure

Ispinesib-d5 is a synthetic, small-molecule inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3][4][5] By inhibiting KSP, Ispinesib and its deuterated analog induce mitotic arrest, which can lead to apoptosis in actively dividing cancer cells.[2][3] The parent compound, Ispinesib, has the chemical formula C₃₀H₃₃CIN₄O₂ and a molecular weight of 517.1 g/mol .[6] The "-d5" designation in **Ispinesib-d5** indicates the presence of five deuterium atoms, which strategically replace hydrogen atoms in the molecule to alter its physicochemical properties.



Property	Value	Source
Molecular Formula	C30H28D5CIN4O2	N/A
Molecular Weight	522.1 g/mol (approx.)	N/A
CAS Number	Not available	N/A
Parent Compound CAS	336113-53-2	[6]
Parent Compound Ki app	1.7 nM	[1][2]

Synthesis of Ispinesib-d5

The synthesis of **Ispinesib-d5** involves a multi-step process, beginning with commercially available starting materials and incorporating a deuterated reagent to introduce the isotopic labels. A plausible synthetic route is outlined below, based on synthetic strategies for similar quinazolinone-based compounds and Ispinesib analogs.[7][8]

Synthetic Pathway



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Caption: A generalized synthetic pathway for Ispinesib-d5.

Experimental Protocol: Synthesis

Step 1: Synthesis of Deuterated Intermediate

A key step in the synthesis of **Ispinesib-d5** is the preparation of a deuterated intermediate. This can be achieved through various methods, such as reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or by employing deuterated



building blocks. For the purpose of this guide, a hypothetical reductive amination to introduce deuterium is described.

- Reaction Setup: A solution of the appropriate keto-acid precursor is dissolved in a suitable solvent, such as methanol-d4.
- Reductive Amination: The solution is cooled to 0°C, and a deuterated amine, followed by a deuterated reducing agent (e.g., sodium cyanoborodeuteride), is added portion-wise.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
 or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the deuterated intermediate.

Step 2: Quinazolinone Ring Formation

The deuterated intermediate is then used to construct the core quinazolinone ring system of Ispinesib.

- Condensation: The deuterated intermediate is reacted with an appropriately substituted anthranilic acid derivative under dehydrating conditions, often with a coupling agent or by heating.
- Cyclization: The resulting amide undergoes cyclization to form the quinazolinone ring, which can be facilitated by heat or acid/base catalysis.
- Purification: The crude quinazolinone product is purified by recrystallization or column chromatography.

Step 3: Final Assembly and Functionalization

The final steps involve the attachment of the remaining side chains to the quinazolinone core.

- N-Alkylation: The quinazolinone nitrogen is alkylated with the appropriate benzyl halide.
- Amide Coupling: The final side chain is introduced via an amide bond formation reaction.

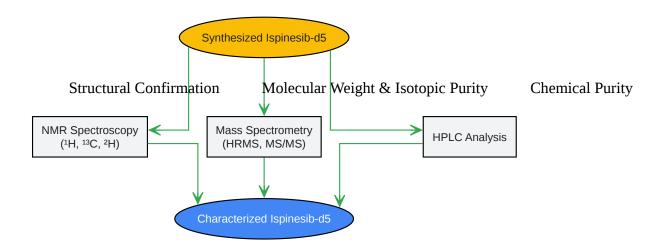


• Final Purification: The final product, **Ispinesib-d5**, is purified to a high degree using preparative high-performance liquid chromatography (HPLC).

Chemical Characterization of Ispinesib-d5

Comprehensive chemical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized **Ispinesib-d5**.

Characterization Workflow



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Caption: Workflow for the chemical characterization of Ispinesib-d5.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: To confirm the molecular structure and determine the positions and extent of deuteration by observing the disappearance or reduction of specific proton signals.
 - Sample Preparation: 5-10 mg of Ispinesib-d5 is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Instrumentation: A 400 MHz or higher field NMR spectrometer.



- o Data Analysis: Chemical shifts (δ) are reported in ppm relative to the residual solvent peak.
- 13C NMR: To confirm the carbon skeleton of the molecule.
- ²H NMR: To directly observe the deuterium signals and confirm their locations in the molecule.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule and confirm its elemental composition, including the number of deuterium atoms.
 - Ionization Method: Electrospray ionization (ESI) is commonly used.
 - Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass.
- Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern of the molecule, which can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

- Purity Analysis: To determine the chemical purity of the synthesized **Ispinesib-d5**.
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
 - Detection: UV detection at a wavelength where the chromophore of Ispinesib absorbs, for example, around 234 or 275 nm.[9]
 - Data Analysis: The purity is calculated based on the peak area percentage of the main product peak.

Quantitative Data Summary



Analysis	Parameter	Expected Result
¹ H NMR	Integration of specific proton signals	Reduction in integration corresponding to deuterated positions
HRMS	[M+H] ⁺	~523.2 (for C ₃₀ H ₂₈ D ₅ ClN ₄ O ₂ + H ⁺)
HPLC	Purity	>98%
Isotopic Enrichment	Determined by MS	>95% deuteration at specified positions

Conclusion

The synthesis and chemical characterization of **Ispinesib-d5** require a meticulous multi-step process and a comprehensive analytical workflow. This guide provides a foundational understanding of the methodologies involved, which is essential for researchers and drug development professionals working with deuterated pharmaceutical compounds. The successful synthesis and thorough characterization of **Ispinesib-d5** will enable further investigation into its pharmacokinetic and pharmacodynamic properties compared to its non-deuterated counterpart.

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